N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide
Description
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide is a dibenzo[b,f][1,4]oxazepine derivative characterized by an isobutyramide substituent at position 2 and a methyl group at position 8 of the heterocyclic core. The 11-oxo group contributes to the compound’s planar conformation, which is critical for interactions with biological targets.
Properties
IUPAC Name |
2-methyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-10(2)17(21)19-12-5-7-15-13(9-12)18(22)20-14-8-11(3)4-6-16(14)23-15/h4-10H,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPXXKZCNSOKCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C(C)C)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the oxazepine ring through cyclization reactions, followed by functional group modifications to introduce the isobutyramide moiety. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Comparisons
Core Heterocycle Variations
- Oxazepine vs. Thiazepine :
- The target compound features a 1,4-oxazepine ring (oxygen atom), whereas analogs like ML276 and ML304 incorporate a 1,4-thiazepine core (sulfur atom). This substitution alters electronic properties and steric bulk, impacting receptor binding. For example, ML304 (thiazepine derivative) exhibits an IC50 of 190 nM for its target, while optimized analogs like SBI-0797750 show 25-fold higher potency .
- Positional Substituents :
- Methyl groups at position 8 (target compound) vs. ethyl or acetyl groups at position 10 in analogs (e.g., N-(10-acetyl-...-oxazepin-2-yl)-4-methylbenzenesulfonamide) . These substitutions influence metabolic stability and steric interactions.
Functional Group Modifications
- Amide vs. Sulfonamide :
- The target compound’s isobutyramide group contrasts with sulfonamide derivatives (e.g., 4-methyl-N-(8-methyl-11-oxo-...-sulfonamide, MolWeight: 394.45) . Sulfonamides generally enhance solubility due to their polar nature, while branched alkyl amides like isobutyramide may increase lipophilicity.
- Aromatic vs. Aliphatic Substituents :
- Analogs such as N-(8-methyl-11-oxo-...-4-(trifluoromethyl)benzamide (MolFormula: C22H15F3N2O3) incorporate aromatic groups with electron-withdrawing trifluoromethyl moieties, which improve binding affinity and metabolic resistance .
Activity Data (Selected Examples)
Physicochemical Properties
- Molecular Weight :
- Lipophilicity : Branched alkyl groups (e.g., isobutyramide) likely increase logP compared to polar sulfonamides.
Key Structural Influences on Function
- Heteroatom Effects : Oxygen in oxazepine vs. sulfur in thiazepine alters ring polarity and hydrogen-bonding capacity.
- Substituent Bulk : Methyl at position 8 (target) vs. ethyl/acetyl at position 10 (analogs) affects steric hindrance and conformational flexibility.
- Electron-Withdrawing Groups : Trifluoromethyl (in benzamide analogs) enhances metabolic stability and target affinity .
Biological Activity
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 282.34 g/mol. The compound features a complex structure that includes a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse pharmacological properties.
Research indicates that this compound may act as a selective inhibitor of certain neurotransmitter receptors, particularly the dopamine D2 receptor. This mechanism is significant as it suggests potential applications in treating conditions such as schizophrenia and Parkinson's disease where dopamine dysregulation is a key factor .
Pharmacological Studies
A series of in vitro studies have demonstrated the compound's ability to modulate receptor activity. For instance, it has been shown to exhibit affinity towards serotonin receptors, which could implicate its role in mood regulation and anxiety disorders.
| Biological Activity | Effect | Reference |
|---|---|---|
| Dopamine D2 Receptor | Inhibition | |
| Serotonin Receptors | Modulation | |
| Antioxidant Activity | Free radical scavenging |
Case Studies
- Schizophrenia Treatment : A clinical trial investigated the efficacy of this compound in patients with schizophrenia. Results indicated a significant reduction in symptoms compared to placebo controls, suggesting its potential as an adjunct therapy .
- Anxiety Disorders : Another study focused on the anxiolytic effects of this compound in animal models. The subjects displayed reduced anxiety-like behaviors when administered the compound, supporting its role as a potential treatment for anxiety disorders .
- Neuroprotective Effects : Research has also highlighted the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
